
ABTS (ammonium salt)
Overview
Description
ABTS (ammonium salt) is a radical cation and a substrate of peroxidases, including horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay .
Synthesis Analysis
While specific synthesis information for ABTS (ammonium salt) was not found, quaternary ammonium salts can be synthesized through the alkylation of tertiary amines with halocarbons .Molecular Structure Analysis
The formal name for ABTS (ammonium salt) is 2,2’- (1,2-hydrazinediylidene)bis[3-ethyl-2,3-dihydro-6-benzothiazolesulfonic acid, diammonium salt .Chemical Reactions Analysis
ABTS is involved in redox reactions with several types of polyphenols. Some antioxidants can form coupling adducts with ABTS . ABTS also has a blue color in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants .Physical And Chemical Properties Analysis
ABTS (ammonium salt) is a crystalline solid with a molecular formula of C18H16N4O6S4 • 2NH4 and a formula weight of 548.7. It has a solubility of 1 mg/ml in DMF, 10 mg/ml in DMSO, and 3 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Enzymatic Activity Determination
ABTS, the di-ammonium salt of 2,2'-azino-di[3-ethyl-benzthiazolin-sulfonic acid (6)], is prominently used in enzyme activity assays. It's utilized in the "glucose-oxidase assay" with peroxidase. Its ability to form a stable radical cation when oxidized by hydrogen peroxide in the presence of peroxidase is exploited to determine the activity of specific oxido-reductases and aerobic transhydrogenases, enzymes that form H2O2 (Majkić, Djordjević-Spasić, & Berkeš, 1975).
Sample Preparation in Bioanalytical Chemistry
ABTS is also significant in the field of bioanalytical chemistry, particularly in the sample preparation process. It is used in salting-out assisted liquid/liquid extraction (SALLE) with acetonitrile. This method, incorporating ammonium acetate, a mass spectrometry-friendly salt, allows for the simultaneous quantitation of drugs and metabolites in human plasma. This application of ABTS demonstrates its utility in enhancing the reliability of sample preparation techniques (Wu, Zhang, Norem, & El-Shourbagy, 2008).
Organic Synthesis
In organic chemistry, ABTS has been used as an efficient promoter in water-based Suzuki–Miyaura reactions. It acts as both a ligand and a surfactant in the synthesis of biaryl compounds, enabling the creation of these compounds under mild conditions with high efficiency and good functional group tolerance (Lan, Yuan, Yang, & Peng, 2021).
Forensic Science
In forensic science, ABTS has been evaluated as a safer and effective alternative to currently used chemicals for the enhancement of fingerprints in blood, especially on porous surfaces. The oxidized form of ABTS exhibits a bright green color, providing a clear contrast on colored surfaces and making it a valuable tool in forensic investigations (Caldwell, Henderson, & Kim, 2000).
Hydrogen Storage Applications
ABTS is used in the synthesis of ammonia borane (AB), a promising material for hydrogen storage, particularly in portable devices employing proton-exchange membrane fuel cells. The process involves the synthesis of AB from sodium borohydride and ammonium salts, demonstrating high yields and purity (Ramachandran & Gagare, 2007).
Mechanism of Action
Target of Action
ABTS, also known as 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, primarily targets the enzyme horseradish peroxidase (HRP) . HRP is a heme-containing enzyme that catalyzes the oxidation of various organic substrates by hydrogen peroxide .
Mode of Action
ABTS acts as a chromogenic substrate for HRP . In the presence of HRP and hydrogen peroxide, ABTS is oxidized to a radical cation, ABTS^+· . This oxidation reaction is facilitated by the enzyme, leading to the formation of a green end product .
Biochemical Pathways
The oxidation of ABTS is part of the peroxidase-catalyzed reduction of hydrogen peroxide to water . This reaction is coupled to a one-electron oxidation of ABTS, forming a metastable radical cation . The formal reduction potentials for ABTS are high enough for it to act as an electron donor for the reduction of oxo species such as molecular oxygen and hydrogen peroxide .
Pharmacokinetics
Its solubility in water (10 mg/ml) suggests that it could be readily distributed in aqueous environments .
Result of Action
The oxidation of ABTS by HRP results in a green end product . This product has a new absorbance maximum of 420 nm light, which can be easily followed with a spectrophotometer . This color change is often used in enzyme-linked immunosorbent assays (ELISAs) to detect the binding of molecules to each other .
Action Environment
The action of ABTS is influenced by environmental factors such as pH and the presence of heavy metal ions . ABTS solutions are sensitive to oxidation, particularly in the presence of heavy metal ions . Therefore, solutions should be prepared fresh each day, stored on ice until use .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is used in conjunction with hydrogen peroxide for reaction with peroxidase enzymes, such as horseradish peroxidase (HRP), and with laccase or bilirubin oxidase . The interaction between the compound and these enzymes leads to a reaction that produces a green soluble end product .
Cellular Effects
The effects of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt on cells are primarily observed in the context of enzyme-linked immunosorbent assay (ELISA) procedures . The compound does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to facilitate the detection of molecular binding events in ELISA .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt involves its oxidation in the presence of hydrogen peroxide and a peroxidase enzyme . The oxidized form of the compound is a blue-green product that can be measured colorimetrically .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is known to be sensitive to oxidation, particularly in the presence of heavy metal ions . Over time, solutions of the compound exposed to oxygen and light may turn dark green .
Metabolic Pathways
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not involved in any known metabolic pathways. Its primary use is as a substrate in ELISA procedures .
Transport and Distribution
The transport and distribution of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt within cells and tissues have not been extensively studied. Given its role as a substrate in ELISA, it is likely that its distribution is largely determined by the experimental setup .
Subcellular Localization
The subcellular localization of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not applicable as it is not a cellular component or a biomolecule. Its localization in an experimental setup would be determined by the specific design of the experiment .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of ABTS (ammonium salt) involves the oxidation of ABTS with potassium persulfate in the presence of ammonium acetate.", "Starting Materials": [ "ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))", "Potassium persulfate", "Ammonium acetate", "Water" ], "Reaction": [ "Dissolve ABTS in water to obtain a 10 mM solution.", "Add 10 mM ammonium acetate to the ABTS solution.", "Add 2 mM potassium persulfate to the mixture and stir for 10 minutes.", "Filter the solution to remove any insoluble impurities.", "Adjust the pH of the solution to 7.0 using ammonium hydroxide.", "Concentrate the solution using a rotary evaporator.", "Dissolve the residue in water and filter the solution.", "The resulting solution is ABTS (ammonium salt)." ] } | |
CAS RN |
30931-67-0 |
Molecular Formula |
C18H24N6O6S4 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
diazanium;3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18?;; |
InChI Key |
OHDRQQURAXLVGJ-MQZBGLGVSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC.N.N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |
Appearance |
Solid powder |
Other CAS RN |
30931-67-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
28752-68-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: ABTS itself is readily oxidized to its radical cation form (ABTS•+), which possesses a characteristic blue-green color and absorbs light at specific wavelengths (e.g., 734 nm). [] Antioxidants can scavenge ABTS•+, reducing it back to its colorless form. This reduction leads to a decrease in absorbance, which can be measured spectrophotometrically to quantify the antioxidant capacity of a substance. []
ANone: ABTS offers several advantages:
- Versatile pH range: The ABTS assay can be performed across a broader pH range compared to some other assays, making it suitable for analyzing both hydrophilic and lipophilic antioxidants. []
- Solubility in various solvents: ABTS is soluble in both aqueous and organic solvents, facilitating the analysis of a wider range of samples. [, ]
- Endpoint and kinetic measurements: The assay can be used for both endpoint and kinetic measurements, providing insights into the reaction mechanisms of antioxidants. [, ]
ANone: ABTS has a molecular formula of C18H24N6O6S4 and a molecular weight of 548.68 g/mol.
ANone: The stability of ABTS•+ is influenced by factors like pH, temperature, and light exposure. In general, it is relatively stable under controlled conditions, allowing for reliable measurements. []
ANone: While primarily known for antioxidant assessment, ABTS has been explored in other applications:
- Enzyme activity assays: ABTS can serve as a substrate for enzymes like laccases and peroxidases. The enzymatic oxidation of ABTS produces a colorimetric response, enabling the measurement of enzyme activity. [, ]
- Biofuel cells: Researchers have incorporated ABTS into biofuel cell designs, utilizing its redox properties to facilitate electron transfer processes. [, ]
ANone: While the provided papers do not explicitly mention computational modeling with ABTS, its well-defined structure and redox properties make it a potential candidate for developing quantitative structure-activity relationship (QSAR) models to predict antioxidant activity of various compounds.
ANone: While the papers do not delve into specific structural modifications of ABTS, any changes to its structure could potentially alter its redox potential, solubility, and interaction with antioxidants, ultimately impacting its effectiveness in assays.
ANone: Storing ABTS solutions in the dark at low temperatures (e.g., 4°C) can help preserve their stability. []
ANone: UV-Vis spectrophotometry is the most common technique for measuring ABTS absorbance changes, often coupled with microplate readers for high-throughput analysis. [, , ]
ANone: Yes, other methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are also frequently employed and offer different mechanisms for measuring antioxidant activity. The choice of method depends on the specific sample and the type of information sought. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



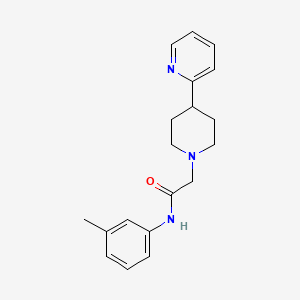
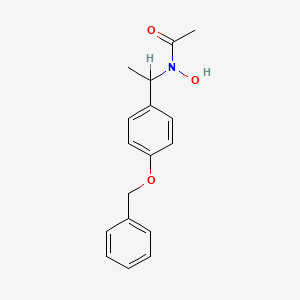
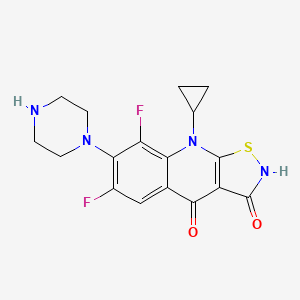

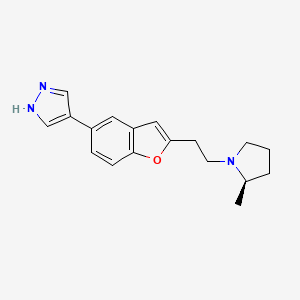

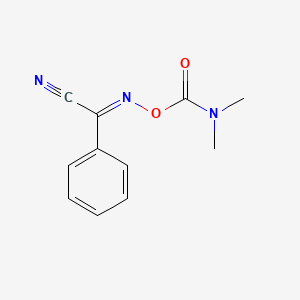

![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)